molecular formula C18H15N3OS B11515925 quinolin-8-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate

quinolin-8-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate

Cat. No.: B11515925
M. Wt: 321.4 g/mol
InChI Key: WELSMVLUXXTQGR-DYTRJAOYSA-N
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Description

Quinolin-8-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of quinoline-8-carbaldehyde with N-phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with a thioester to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or acetonitrile, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Quinolin-8-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of quinolin-8-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial properties .

Comparison with Similar Compounds

Quinolin-8-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

quinolin-8-yl (1E)-N-anilino-2-oxopropanimidothioate

InChI

InChI=1S/C18H15N3OS/c1-13(22)18(21-20-15-9-3-2-4-10-15)23-16-11-5-7-14-8-6-12-19-17(14)16/h2-12,20H,1H3/b21-18+

InChI Key

WELSMVLUXXTQGR-DYTRJAOYSA-N

Isomeric SMILES

CC(=O)/C(=N\NC1=CC=CC=C1)/SC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CC(=O)C(=NNC1=CC=CC=C1)SC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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